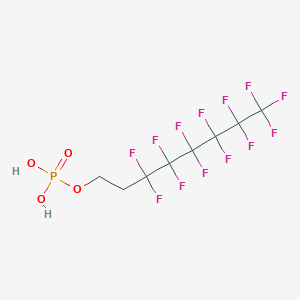

Perfluorooctyl phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTRDYSPWWJCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P | |

| Record name | Perfluorooctyl phosphate | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558000 | |

| Record name | 6:2 Fluorotelomer phosphate monoester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57678-01-0 | |

| Record name | Mono[2-(perfluorohexyl)ethyl] phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6:2 Fluorotelomer phosphate monoester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Global Distribution of Polyfluoroalkyl Phosphate Esters

Anthropogenic Sources and Release Pathways

The environmental presence of perfluorooctyl phosphate (B84403) and related PAPs is a direct result of human industrial and commercial activities. These compounds are not naturally occurring and are introduced into the environment through several key pathways.

Industrial facilities that manufacture or utilize PAPs are a primary source of their release into the environment. Discharges can occur through wastewater effluents from these plants. Wastewater treatment plants (WWTPs) receive a complex mixture of chemicals from domestic and industrial sources. While modern WWTPs are effective at removing many conventional pollutants, they are not specifically designed to eliminate persistent compounds like perfluorooctyl phosphate.

In fact, WWTPs can act as a secondary source of certain perfluoroalkyl acids (PFAAs). Precursor compounds, such as polyfluoroalkyl phosphate esters, can undergo transformation during the wastewater treatment process, leading to the formation of more stable PFAAs like perfluorooctanoic acid (PFOA). iwaponline.com Studies have shown that concentrations of some PFAS can even be higher in the effluent than in the influent of a WWTP, suggesting the breakdown of precursors like PAPs during treatment. stowa.nl

The pulp and paper industries, in particular, have been identified as users of PAPs, and their wastewater discharges can contribute to the environmental load of these substances. stowa.nlnih.gov

This compound and other PAPs are utilized to impart water and oil repellency to a variety of consumer products. This includes food contact materials, such as paper and paperboard, as well as textiles used in clothing, upholstery, and carpets. researchgate.netnih.gov The release of these compounds from treated materials can occur throughout the product's lifecycle, from manufacturing and use to disposal.

For instance, textiles treated with PAPs can release these chemicals into wash water during laundering, which then enters the wastewater stream. Similarly, the degradation and disposal of treated paper products in landfills can lead to the leaching of this compound into landfill leachate, which can contaminate groundwater and surface water if not properly contained and treated. The estimated annual emissions of PFAS from food packaging alone are significant, highlighting the diffuse nature of this source. nih.gov Research has detected various PFAS, including precursors, in a high percentage of consumer products marketed as water or stain-resistant. nih.govcec.org

Aqueous film-forming foams (AFFFs) are highly effective fire suppressants used to combat flammable liquid fires, particularly at military bases, airports, and firefighter training facilities. upnorthnewswi.com Historically, these foams contained significant quantities of per- and polyfluoroalkyl substances, including precursors that can degrade to form persistent PFAAs. mdpi.com While legacy formulations were often associated with perfluorooctane (B1214571) sulfonate (PFOS), the complex mixture in AFFFs also included other PFAS. researchgate.net

The release of AFFFs during training exercises, equipment testing, and emergency responses has led to significant contamination of soil and groundwater at these sites. upnorthnewswi.comcswab.org this compound and other PAPs can be components of these complex AFFF mixtures or their environmental breakdown products. Once in the environment, these compounds can be transported over long distances, contaminating water resources far from the original source of the spill. nih.gov The presence of PAPs and their transformation products in groundwater at AFFF-impacted sites is a critical concern for drinking water safety. cswab.org

Detection and Concentrations in Environmental Matrices

The persistence and mobility of this compound have resulted in its detection in various environmental systems worldwide. Analytical methods have advanced to allow for the quantification of these compounds at low concentrations.

This compound and related PAPs are frequently detected in aquatic environments. Their presence in surface waters, such as rivers and lakes, is often linked to discharges from WWTPs and runoff from contaminated sites. stowa.nl Groundwater contamination is a major concern, especially in areas with a history of AFFF use or industrial activity. nih.gov

Studies of AFFF-impacted groundwater have identified a multitude of PFAS, including those derived from both electrochemical fluorination (ECF) and fluorotelomer processes. cswab.org Research has also documented the presence of perfluorooctane sulfonamidoethanol-based phosphate (SAmPAP) diester, a type of PAP, in marine sediments, indicating that these compounds can accumulate in marine ecosystems. mdpi.com

The following table presents a summary of PFAS concentrations, including precursors like PAPs, found in various aquatic environments.

| Environmental Matrix | Compound/Class | Concentration Range | Location |

| Surface Water Runoff | Σ15 PFAS (PFOS dominant) | 25,000 - 54,000 ng/L | Near firefighting training site |

| Baltic Sea Water | PFOS | 5 - 6 ng/L | Nikuviken bay |

| Groundwater-fed Lake | PFHxS | 74 ± 6.5 ng/L | Ashumet Pond, USA |

| Groundwater-fed Lake | PFOS | 50 ± 4.1 ng/L | Ashumet Pond, USA |

| Groundwater-fed Lake | PFOA | 29 ± 2.8 ng/L | Ashumet Pond, USA |

This table is generated based on data from multiple sources and is for illustrative purposes. nih.govresearchgate.net

Soils and biosolids are significant sinks for this compound and other PFAS. The land application of biosolids, the solid organic matter recovered from wastewater treatment, is a common practice for soil amendment and fertilization. However, since many PFAS, particularly long-chain compounds, tend to adsorb to solids, biosolids can be highly enriched with these chemicals. frontiersin.org

When these biosolids are applied to agricultural land, the PFAS they contain can contaminate the soil. nih.gov From the soil, these compounds can be taken up by plants or leach into groundwater, creating a pathway for human and ecological exposure. Studies have consistently detected a range of PFAS in biosolids from WWTPs globally. awa.asn.au Perfluorophosphonic acids (PFPAs), another class of organophosphorus PFAS, have been detected in 100% of biosolid samples in some studies. frontiersin.org Heat drying of biosolids has been shown in some cases to increase the concentration of fluorotelomer phosphate diesters (diPAPs), which include this compound diesters. rsc.org

The table below summarizes findings on PFAS concentrations in biosolids.

| Location | Compound/Class | Concentration Range (dry weight) |

| Australia | Σ9 PFAS | 5.2 - 150 ng/g |

| United States | Total detectable PFAS | 160,000 ± 46,000 ng/kg |

| China (Hong Kong) | PFOS (primary sludge) | up to 7,304 ng/g |

| South Korea | PFOS | up to 1,200 ng/g |

| United Kingdom | Σ9 PFAS | 99 - 231 µg/kg |

This table is generated based on data from multiple sources and is for illustrative purposes. frontiersin.orgawa.asn.au

Atmospheric Presence and Long-Range Transport

The atmospheric transport of PFAS is a critical pathway for their global distribution, enabling their presence in remote regions far from direct industrial sources. researchgate.netpublish.csiro.au Volatile PFAS precursors, including certain polyfluoroalkyl phosphate esters, are known to be transported over long distances in the atmosphere. mst.dkfrontiersin.org These compounds can then undergo transformation in the atmosphere, contributing to the deposition of more persistent PFAS like perfluorooctanoic acid (PFOA) in distant environments. frontiersin.org

Evidence for the long-range atmospheric transport of PFAS is well-documented, with their detection in the Arctic and Antarctic. frontiersin.orgcanada.ca This transport is facilitated by the volatility of certain PFAS precursors. mst.dkfrontiersin.org While the general long-range atmospheric transport of PFAS precursors is established, specific atmospheric concentration data for this compound and other individual PAPs are limited in the currently available scientific literature. However, studies have detected other PFAS compounds in the atmosphere at various locations. For instance, a study in central Europe detected total concentrations of ΣPFCAs ranging from 0.03 to 2.08 pg m⁻³ and ΣPFSAs from 0.02 to 0.85 pg m⁻³. nih.gov Air mass backward trajectory analysis from this study indicated that the highest concentrations of PFASs were mainly from continental areas, supporting the concept of long-range atmospheric transport. nih.gov

The presence of even low concentrations of these precursor compounds in the atmosphere is significant, as they can act as a continual source of more stable and potentially toxic PFAS to ecosystems worldwide.

Indoor Environments (Household Dust, Indoor Air)

Indoor environments have been identified as significant reservoirs for polyfluoroalkyl phosphate esters, with household dust being a primary matrix of exposure. Current time information in Nyong-et-Kellé, CM. Numerous studies have documented the ubiquitous presence of PAPs in homes across the globe, indicating widespread use of products containing these compounds.

Research has shown that PAPs, including monoPAPs and diPAPs, are frequently detected in household dust, often at levels exceeding those of other PFAS classes like PFAAs. Current time information in Nyong-et-Kellé, CM.diva-portal.org A comprehensive worldwide study of household dust from eight countries revealed significant differences in PAP concentrations between nations, with the highest levels found in Japan and the lowest in Nepal. Current time information in Nyong-et-Kellé, CM. This suggests that consumer product composition and usage patterns play a crucial role in determining indoor exposure levels.

The following table summarizes the median concentrations of monoPAPs and diPAPs found in household dust from various countries as reported in a key study.

| Country | Median monoPAPs (ng/g) | Median diPAPs (ng/g) |

| Japan | 1023 | 692 |

| Canada | - | - |

| Faroe Islands | - | - |

| Sweden | - | - |

| Greece | - | - |

| Spain | - | - |

| Nepal | 3.7 | 3.6 |

| Australia | - | - |

| Data from Eriksson and Kärrman, 2015. Current time information in Nyong-et-Kellé, CM. Note: Specific median values for all countries were not provided in the abstract. |

Further research has highlighted the prevalence of diPAPs in indoor dust. A study of homes in North Carolina and fire stations across the United States and Canada found that di-polyfluoroalkyl phosphoric acid esters (diPAPs) were among the most prevalent PFAS in dust samples, with median concentrations of approximately 100 ng/g or greater. acs.org Specifically, 6:2 diPAP was found to be significantly higher in dust from fire stations compared to homes. acs.org

The presence of PAPs in indoor air has also been investigated, with studies showing that these compounds can be found in airborne dust. An analysis of dust collected from air conditioning filters in both campus buildings and homes found that diPAPs accounted for over 90% of the total PFAS detected. mdpi.com This indicates that inhalation of indoor air and dust is a potential pathway for human exposure to these compounds.

The consistent detection of polyfluoroalkyl phosphate esters in indoor environments underscores the importance of consumer products as a source of these contaminants in daily life.

Environmental Fate and Biogeochemical Transformation of Perfluorooctyl Phosphate Precursors

Biodegradation Pathways of Polyfluoroalkyl Phosphate (B84403) Esters

The microbial transformation of PAPs is a key process in the environmental fate of these compounds, leading to the formation of stable and mobile PFAAs. This transformation primarily occurs through a multi-step process initiated by microbial activity in various environmental compartments such as soil, sediment, and wastewater treatment plants.

The initial step in the biodegradation of PAPs is the microbial hydrolysis of the phosphate ester bonds. This process is mediated by microorganisms and results in the cleavage of the phosphate group from the fluorinated alkyl chains, yielding fluorotelomer alcohols (FTOHs). nih.govnih.gov For instance, polyfluoroalkyl phosphate diesters (diPAPs) are known to break down into monosubstituted PAPs (monoPAPs), which are then further hydrolyzed to FTOHs. nih.gov Studies have shown that this initial hydrolysis is a critical gateway to the subsequent degradation pathways that form more persistent PFAS compounds. nih.govresearchgate.net This transformation has been observed in various environments, including aerobic soil and activated sludge. nih.govacs.org

Following their formation, FTOHs undergo further microbial transformation. The primary pathway for FTOH degradation is oxidation, which converts them into perfluoroalkyl carboxylates (PFCAs). nih.govrsc.org This process often proceeds through a beta-oxidation-like mechanism. nih.gov For example, 8:2 FTOH is a well-studied compound that biodegrades to form perfluorooctanoic acid (PFOA) and, to a lesser extent, perfluorononanoic acid (PFNA) and other shorter-chain PFCAs. nih.govresearchgate.net Similarly, the biodegradation of 6:2 diPAP in aerobic soil has been shown to yield 5:3 fluorotelomer carboxylic acid (5:3 acid), perfluoropentanoic acid (PFPeA), and perfluorohexanoic acid (PFHxA). nih.govresearchgate.net The end products of these biodegradation pathways are typically stable PFCAs, which are of significant environmental concern due to their persistence, bioaccumulation potential, and toxicity. riwa-rijn.orgresearchgate.net While the formation of PFCAs is the dominant pathway, the potential for transformation to perfluoroalkyl sulfonates (PFSAs) from certain precursors also exists under specific conditions.

| Precursor Compound | Intermediate Product | Final Transformation Products | Environment |

|---|---|---|---|

| 6:2 diPAP | 6:2 FTOH | 5:3 FTCA, PFPeA, PFHxA | Aerobic Soil |

| 8:2 diPAP | 8:2 FTOH | PFOA | Aerobic Soil |

The rate and extent of PAP biotransformation are significantly influenced by various environmental conditions. Aerobic conditions generally favor the degradation of these precursors. researchgate.netacs.org For example, the biotransformation of 6:2 diPAP and 8:2 diPAP has been extensively studied in aerobic soil environments. nih.gov The half-life of these compounds can vary dramatically depending on their chemical structure and the surrounding environmental matrix. In one study, the apparent half-life (DT50) for the biotransformation of 6:2 diPAP in aerobic soil was estimated to be 12 days, whereas for 8:2 diPAP it was over 1000 days, highlighting the impact of the perfluoroalkyl chain length on degradation rates. nih.gov Soil properties, such as organic matter content and microbial community composition, also play a crucial role. Sorption to soil particles can reduce the bioavailability of PAPs, potentially slowing down their microbial degradation. researchgate.net

| Compound | Apparent Half-Life (DT50) | Environmental Condition |

|---|---|---|

| 6:2 diPAP | 12 days | Aerobic Soil |

| 8:2 diPAP | >1000 days | Aerobic Soil |

Abiotic Degradation Mechanisms

In addition to microbial processes, abiotic mechanisms can also contribute to the transformation of polyfluoroalkyl phosphate precursors in the environment. These processes include chemical hydrolysis and photo-oxidation.

The phosphate ester bonds in PAPs can undergo abiotic hydrolysis, a chemical reaction with water that results in the cleavage of the bond. This process can be influenced by factors such as pH. acs.org While microbial action is a primary driver for the initial breakdown of PAPs to FTOHs, chemical hydrolysis can also contribute to this transformation, particularly under certain environmental conditions. nih.govresearchgate.net For instance, studies have noted that some monoPAPs are unstable in various solvents and can quickly hydrolyze to form FTOHs, suggesting that abiotic hydrolysis can be a significant transformation pathway. nih.gov

Photo-oxidation, a degradation process initiated by light, can play a role in the transformation of PAPs and their intermediate products, FTOHs, in both aquatic and atmospheric environments. In aqueous systems, FTOHs can undergo photolysis to form PFCAs, a process that can be promoted by the presence of nitrate (B79036) and hydroxyl radicals. rsc.org In the atmosphere, volatile FTOHs can be transported over long distances and undergo oxidation initiated by hydroxyl radicals, leading to the formation of PFCAs. rsc.orgacs.org This atmospheric degradation pathway is considered a significant source of PFCAs in remote regions, contributing to their global distribution. acs.orgwikipedia.org The efficiency of photo-oxidation can be influenced by various factors, including the presence of other atmospheric components and meteorological conditions. rsc.org

Persistence and Environmental Stability of Degradation Products

Perfluorooctyl phosphate precursors, such as fluorotelomer alcohols, undergo biotransformation in the environment, leading to the formation of highly persistent degradation products, most notably perfluoroalkyl carboxylic acids (PFCAs). turi.org Among these, perfluorooctanoic acid (PFOA) is a key and well-studied terminal degradation product. turi.org

The remarkable persistence of PFCAs in the environment is attributed to the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. nih.govmdpi.comeuropa.eu This bond strength makes these compounds highly resistant to natural degradation processes, including chemical, biological, and thermal degradation. nih.govmdpi.com Consequently, they are often referred to as "forever chemicals." mdpi.com

Long-chain PFCAs, in particular, are recognized for their extreme persistence and bioaccumulative potential. wikipedia.orgipen.org They are found ubiquitously in various environmental compartments, including water, soil, and wildlife, even in remote regions like the Arctic. ipen.orgpops.int This widespread distribution is an indicator of their potential for long-range environmental transport. ipen.orgpops.int The estimated half-life of PFOA in water systems is approximately 92 years, highlighting its profound stability. mdpi.com

The degradation of precursors to these stable end-products can occur through various pathways. For instance, perfluoroalkyl phosphinic acids (PFPiAs) with a perfluorooctyl chain can be metabolized to PFOA. turi.org This biotransformation involves the cleavage of the C-P bond, releasing 1H-perfluoroalkanes which are then oxidized to form a PFCA with one less perfluorinated carbon. turi.org While some degradation of long-chain PFCAs has been demonstrated in laboratory settings, these conditions are not typically representative of the natural environment. pops.int The degradation process of PFOA itself often involves the removal of CF2 units, leading to the formation of shorter-chain PFCAs, which are also persistent. mdpi.comresearchgate.net

Sorption and Partitioning Dynamics in Complex Environmental Media

The movement and distribution of this compound degradation products in the environment are largely governed by their sorption and partitioning behavior in complex media such as soil and sediment. This behavior is influenced by a combination of the physicochemical properties of the compounds and the characteristics of the environmental matrix.

Mechanisms of Sorption: The primary mechanisms controlling the sorption of PFCAs like PFOA are hydrophobic and electrostatic interactions. tuwien.atmdpi.com The perfluorinated carbon chain of these molecules is hydrophobic, while the carboxylic acid head group is hydrophilic and typically carries a negative charge at ambient environmental pH. publish.csiro.au

Hydrophobic Interactions: The hydrophobic tail of PFCAs tends to associate with organic matter in soil and sediment. tuwien.atpublish.csiro.au Consequently, a positive correlation is often observed between the sorption of these compounds and the organic carbon content of the soil or sediment. nih.govusgs.gov

Electrostatic Interactions: As most soils and sediments have a net negative charge, there is generally an electrostatic repulsion with the anionic headgroup of PFCAs. publish.csiro.au However, the presence of positively charged sites on minerals (like aluminum and iron oxides) can lead to electrostatic attraction. publish.csiro.aujcu.edu.au Solution chemistry, such as pH and the presence of cations (e.g., Ca2+), can also influence electrostatic interactions. diva-portal.orgresearchgate.net Lower pH can increase sorption by making mineral surfaces more positively charged, while cations can bridge the negative charges between the PFCA headgroup and the soil/sediment surface. diva-portal.orgresearchgate.net

Factors Influencing Sorption and Partitioning:

Chain Length: The length of the perfluorinated carbon chain is a dominant factor. Longer-chain PFCAs exhibit stronger sorption due to increased hydrophobicity. publish.csiro.auresearchgate.netacs.orgresearchgate.net Each additional CF2 moiety generally increases the partition coefficient. publish.csiro.au

Functional Group: The nature of the hydrophilic headgroup also plays a role. Perfluoroalkyl sulfonates (PFSAs) tend to sorb more strongly to sediments than their PFCA counterparts with the same chain length. publish.csiro.auacs.org

Soil/Sediment Properties: The organic carbon content is a key factor, with higher organic carbon leading to greater sorption. nih.govusgs.gov The mineral composition, particularly the presence of iron and aluminum oxides, and the clay content also influence sorption. usgs.govjcu.edu.au

Solution Chemistry: pH, ionic strength, and the concentration of divalent cations in the surrounding water can significantly affect the sorption behavior of PFCAs. diva-portal.orgresearchgate.netdigitellinc.com

Sorption Coefficients: The partitioning of a compound between the solid (soil/sediment) and liquid (water) phases is quantified by the solid-liquid distribution coefficient (Kd). When normalized to the fraction of organic carbon in the solid phase, this is expressed as the organic carbon-water (B12546825) partition coefficient (Koc). The sorption behavior can often be described by mathematical models such as the linear and Freundlich isotherms. nih.govdiva-portal.orgnih.gov

Below are tables summarizing research findings on the sorption coefficients of PFOA and other related perfluorinated compounds in various environmental media.

Sorption Coefficients of PFOA in Soil

| Soil Type | Organic Carbon Content (%) | Kd (mL/g) | Koc (mL/g) | Reference |

|---|---|---|---|---|

| Various soils | Variable | 2.2 - 38 | 96 | nih.gov |

| Tropical soils | Variable | - | - | jcu.edu.au |

Partition Coefficients of Various PFCs in Sediment

| Compound | Sediment Type | log Koc (cm³/g) | Reference |

|---|---|---|---|

| PFOA | Various | 2.4 ± 0.12 | nih.gov |

| PFOS | Various | 3.7 ± 0.56 | nih.gov |

| PFOSA | Various | 4.1 ± 0.35 | nih.gov |

Bioaccumulation and Trophic Transfer in Ecological Systems

Uptake and Internal Distribution in Aquatic Organisms

The primary route for the uptake of PFAS in aquatic life is through exposure to contaminated water and sediments, with dietary intake also playing a role. Once absorbed, these compounds can be distributed to various tissues within the organism.

Bioaccumulation in Algae and Invertebrates

Algae, as primary producers, form the base of many aquatic food webs and can accumulate PFAS from the surrounding water. Studies on various PFAS compounds have shown that bioaccumulation in algae is possible, with bioconcentration factors (BCFs) indicating their potential to be transferred to higher trophic levels. For instance, research on the marine algae Chlorella sp. demonstrated BCFs for PFOA to be between 82 and 200, confirming bioaccumulation. While specific data for perfluorooctyl phosphate (B84403) is limited, the general principles of PFAS uptake by algae are applicable.

Aquatic invertebrates, which include a wide range of organisms such as mussels, snails, and worms, also exhibit bioaccumulation of PFAS. Their feeding mechanisms and direct contact with contaminated sediment and water contribute to the uptake of these compounds. For example, green mussels (Perna viridis) have been shown to accumulate various PFAS, leading to oxidative stress and DNA damage. While direct studies on perfluorooctyl phosphate in these organisms are not abundant, the bioaccumulative nature of related PFAS suggests a similar potential. In a study of freshwater benthic macroinvertebrates, worms (Lumbriculus variegatus) showed significantly higher bioaccumulation of various PFAS compared to mussels and snails, with bioaccumulation factors (BAFs) and biota-sediment accumulation factors (BSAFs) being one to two orders of magnitude higher.

Accumulation in Fish Tissues (Muscle, Liver, Blood)

In fish, this compound and other PFAS compounds tend to accumulate in protein-rich tissues rather than fatty tissues, a characteristic that distinguishes them from many other persistent organic pollutants. The highest concentrations are typically found in the blood, liver, and to a lesser extent, the muscle tissue.

The liver is a primary organ for the storage of PFAS. Studies on various fish species have consistently shown that liver concentrations of PFAS are significantly higher than those in muscle tissue. For example, in one study, PFOA concentrations in the liver and blood of fish were found to be significantly higher than in the muscle tissue. Another study on European carp (B13450389) (Cyprinus carpio) revealed that the highest concentrations of PFOA were found in the gallbladder, liver, and kidney, which is likely due to enterohepatic circulation.

Blood is a major transport medium for PFAS within the body, and consequently, often exhibits high concentrations of these compounds. The binding of PFAS to proteins in the blood facilitates their distribution to other organs. Research has indicated a close correlation between the levels of PFAS in muscle tissue, liver, and blood.

Muscle tissue, being the primary part of the fish consumed by humans, is of particular interest for risk assessment. While PFAS concentrations in muscle are generally lower than in the liver and blood, the significant muscle mass of a fish can still represent a substantial reservoir of these compounds.

Distribution of Perfluorooctanoic Acid (PFOA) in Fish Tissues

This table summarizes findings on the relative concentrations of PFOA in different fish tissues from various studies. Note that concentrations can vary significantly based on species, exposure levels, and environmental conditions.

| Tissue | Relative Concentration | Key Findings | References |

|---|---|---|---|

| Liver | High | Considered a major storage organ for PFAS. Concentrations are consistently and significantly higher than in muscle tissue. researchgate.net | researchgate.netnih.gov |

| Blood | High | Acts as a primary transport medium for PFAS, leading to elevated concentrations. Levels are closely correlated with those in the liver and muscle. researchgate.net | researchgate.net |

| Gallbladder/Kidney | High | High concentrations are attributed to enterohepatic circulation and excretory functions. nih.gov | nih.gov |

| Muscle | Low to Moderate | Concentrations are significantly lower than in the liver and blood, but still a significant reservoir due to the total muscle mass. researchgate.net | researchgate.netnih.gov |

Accumulation in Terrestrial Biota (e.g., soil invertebrates)

The transfer of this compound to terrestrial ecosystems can occur through various pathways, including the application of contaminated sludge to agricultural land and irrigation with contaminated water. Soil invertebrates, such as earthworms, play a crucial role in soil ecosystems and can accumulate PFAS from the soil.

The bioaccumulation potential of PFAS in terrestrial organisms is generally considered to be higher than in aquatic species. This is because aquatic organisms can excrete water-soluble PFAS like PFOA through their gills, a pathway not available to terrestrial organisms. Consequently, for most terrestrial life, elimination of these compounds primarily occurs through urine.

Mechanisms Governing Bioaccumulation Potential

The extent to which this compound and other PFAS bioaccumulate is governed by several molecular and physiological factors.

Protein Binding Affinity

A key mechanism influencing the bioaccumulation and internal distribution of PFAS is their strong affinity for binding to proteins. Unlike many other persistent pollutants that are lipophilic (fat-loving), PFAS are proteinophilic, meaning they preferentially bind to proteins in the blood, such as serum albumin, and in organs like the liver.

This binding to proteins affects the transport, distribution, and elimination of PFAS in organisms. The strength of this binding can vary among different PFAS compounds and across different species. The interaction with proteins is a primary reason for the observed accumulation of PFAS in the blood and liver of fish and other wildlife.

Influence of Perfluorinated Carbon Chain Length

The length of the perfluorinated carbon chain is a critical determinant of the bioaccumulative potential of PFAS. Generally, as the carbon chain length increases, so does the potential for bioaccumulation. Long-chain PFAS, such as those with seven or more carbons for PFCAs, tend to be more bioaccumulative than their short-chain counterparts.

This trend is attributed to several factors. Longer-chain PFAS are generally less water-soluble and have a greater affinity for binding to proteins and other biological molecules. This leads to slower elimination rates and, consequently, higher bioaccumulation. For instance, studies have shown a positive correlation between the bioaccumulation factor and the perfluoroalkyl chain length for PFCAs and PFSAs with six or more perfluorinated carbons. Conversely, short-chain PFAS are more water-soluble and are generally eliminated from the body more quickly, resulting in lower bioaccumulation potential.

Impact of Carbon Chain Length on PFAS Bioaccumulation

This table illustrates the general relationship between the perfluorinated carbon chain length of PFAS and their bioaccumulation potential, based on scientific research.

| Carbon Chain Length | Bioaccumulation Potential | Key Characteristics | References |

|---|---|---|---|

| Short-chain (e.g., < C7 for PFCAs) | Lower | Higher water solubility, faster elimination rates, and generally not considered bioaccumulative according to regulatory criteria. acs.org | acs.org |

| Long-chain (e.g., ≥ C7 for PFCAs) | Higher | Lower water solubility, stronger protein binding affinity, slower elimination rates, leading to greater bioaccumulation. acs.org Positive trend in bioaccumulation factors with increasing chain length. acs.org | acs.org |

Contribution of Precursor Biotransformation to Bioaccumulation Levels

Microbial communities in environments such as soil and activated sludge have demonstrated the capability to biotransform 8:2 diPAP. The primary degradation step involves the cleavage of the phosphate ester linkage, which results in the formation of 8:2 fluorotelomer alcohol (8:2 FTOH). This intermediate is then further metabolized to PFOA and other PFCAs. For instance, in aerobic soil, the primary breakdown product of 8:2 diPAP has been identified as PFOA nih.gov. Studies have shown that after an incubation period of 112 days, 2.1% of the initial 8:2 diPAP was transformed into PFOA nih.gov.

In aquatic organisms, the biotransformation of 8:2 diPAP has been observed in various species, leading to the accumulation of several metabolites. A study on mussels (Mytilus galloprovincialis) exposed to 8:2 diPAP revealed the presence of phase I metabolites including 8:2 fluorotelomer carboxylic acid (8:2 FTCA), 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), 7:3 fluorotelomer carboxylic acid (7:3 FTCA), PFOA, and perfluoroheptanoic acid (PFHpA). The total biotransformation rate in mussels was calculated to be 0.304 mol% relative to the 8:2 diPAP concentration after 72 hours oup.com.

Fish have also been shown to metabolize 8:2 diPAP. In a dietary exposure study with gilt-head bream (Sparus aurata), 8:2 diPAP was found to accumulate in various tissues, and several transformation products were identified, including 8:2 FTCA, 8:2 FTUCA, 7:3 FTCA, and PFOA nih.gov. Notably, PFOA was found at the highest concentrations in the bile, with levels up to 3.7 ng/g detected in the brain, indicating that exposure to PAPs can be an indirect source of PFCA exposure in fish nih.gov.

The following interactive data table summarizes the tissue distribution of 8:2 diPAP and its key metabolites in gilt-head bream.

| Tissue/Biofluid | Accumulated Compounds |

|---|---|

| Liver | 8:2 diPAP, 8:2 FTCA, PFOA |

| Plasma | 8:2 diPAP, 8:2 FTCA, PFOA |

| Gills | 8:2 diPAP, 8:2 FTCA, PFOA |

| Brain | 8:2 diPAP, PFOA |

| Bile | PFOA (highest concentration) |

This table is based on findings from a study on gilt-head bream exposed to 8:2 diPAP in their diet nih.gov.

Biomagnification Across Food Web Trophic Levels

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. For this compound and its precursors, the potential for biomagnification is a significant concern for ecosystem health. The biotransformation of precursors like 8:2 diPAP into persistent compounds such as PFOA plays a crucial role in their trophic transfer and magnification.

While direct trophic magnification factors (TMFs) for this compound itself are not widely reported, studies on its precursors and transformation products provide valuable insights. A TMF greater than 1 indicates that a substance is biomagnifying. Research in a St. Lawrence River food web reported a low TMF for 6:2 polyfluoroalkyl phosphate diester (6:2 diPAP) of 0.09, suggesting it does not biomagnify fosan.org. In contrast, long-chain PFCAs (C10–C13) and perfluorooctane (B1214571) sulfonate (PFOS) were found to be very bioaccumulative and biomagnifying in the same food web fosan.org.

The biotransformation of precursors within organisms can lead to an apparent biomagnification of the resulting persistent products. For example, while a precursor like 8:2 diPAP may not show a high TMF, its conversion to the more persistent PFOA within an organism contributes to the PFOA body burden, which can then be transferred to predators. This process can lead to higher concentrations of PFOA at higher trophic levels than would be expected from direct environmental exposure alone.

The following interactive data table presents Trophic Magnification Factors (TMFs) for selected per- and polyfluoroalkyl substances (PFAS) from a study on a St. Lawrence River food web.

| Compound | Trophic Magnification Factor (TMF) | Biomagnification Potential |

|---|---|---|

| 6:2 diPAP | 0.09 | No |

| PFOA | Biodiluted | No |

| PFOS | >1 | Yes |

| C10-C13 PFCAs | >1 | Yes |

| Perfluorodecane sulfonate | >1 | Yes |

| Perfluorooctane sulfonamide | >1 | Yes |

This table is based on findings from a comprehensive study of a St. Lawrence River food web fosan.orgresearchgate.net. "Biodiluted" indicates that the concentration of the substance decreases with increasing trophic level.

Human Exposure Assessment and Biomonitoring Studies

Characterization of Exposure Routes

Diet is recognized as a major pathway for human exposure to a range of PFAS. nih.gov Contamination can occur through the bioaccumulation of these substances in food webs or through the migration of compounds from food packaging materials. nih.govoup.com

Food: Seafood, in particular, has been identified as a significant source of dietary PFAS exposure. nih.govnih.gov Studies have detected high levels of polyfluoroalkyl phosphate (B84403) diesters (diPAPs) in fish and other food items that were packaged in PAP-coated materials. oup.com Research on retail foods has shown the presence of various perfluorocompounds (PFCs) in items such as fish, shellfish, crustaceans, and organ meats like liver. researchgate.net For instance, one UK study found the highest total PFC concentration of 63 µg/kg in an eel sample. researchgate.net

Drinking Water: Contaminated drinking water is another primary route of exposure, especially for populations living near industrial facilities or sites where aqueous film-forming foams (AFFF) have been used. nih.govnih.gov While studies often focus on legacy compounds like PFOA and PFOS, precursor compounds can also be present. The contribution of drinking water to total PFAS intake becomes significant at concentrations around 40 ng/L and can dominate exposure at higher levels. coastalcarolinariverwatch.org

The indoor environment can be a significant source of exposure to PFAS, including volatile precursors like fluorotelomer alcohols (FTOHs) and non-volatile compounds found in dust. nih.govoup.com These substances are released from a wide array of consumer products, such as carpets, upholstery, and electronics.

Ingestion of Dust: Household dust can act as a reservoir for PFAS, including PAPs. nih.gov Studies have confirmed the worldwide presence of PAPs in household dust. nih.gov Inadvertent ingestion of this contaminated dust, particularly by toddlers and young children who have more hand-to-mouth contact, is a recognized exposure pathway. nih.govnih.gov For the general population, dust ingestion and contact with consumer products are considered likely significant sources of direct exposure to precursor compounds. nih.gov

Dermal absorption is an increasingly recognized pathway for PFAS exposure, although it has been studied less extensively than dietary intake. nih.govresearchgate.net Many consumer products that come into direct and prolonged contact with the skin contain PFAS. nih.govepa.gov

Recent research indicates that PAPs are among the predominant PFAS measured on human hands. epa.gov This finding suggests that direct contact with consumer goods treated with PAPs, or with dust containing these compounds, leads to their presence on the skin. A significant positive correlation has been observed between PAPs on hand wipes and serum levels of their degradation products, PFOS and PFOA. epa.gov

Products with the potential for dermal exposure include:

Cosmetics and Personal Care Products: Items such as sunscreen, foundation, and lotions can contain PFAS. nih.govepa.gov

Waterproof and Stain-Resistant Textiles: Clothing and upholstery treated with PFAS can lead to skin contact. epa.govtheguardian.com

Electronics: The use of PFAS in electronic products could create potential for dermal exposure. epa.gov

While dermal absorption rates for many PFAS are still being researched, studies using lab-grown human tissue have shown that these chemicals can be absorbed through the skin in substantial amounts, suggesting this route could be a significant source of exposure. theguardian.com

Workers in certain industries may experience higher levels of PFAS exposure compared to the general population. nih.govcdc.gov Occupational exposure is primarily attributed to the inhalation of PFAS-containing aerosols and vapors and the ingestion of contaminated dust in the workplace. nih.gov

Key industries and occupations with elevated exposure risk include:

Fluorochemical Manufacturing: Workers directly involved in the production of PFAS have historically shown the highest body burdens. cdc.govnih.gov

Industries Using PFAS Products: Sectors that manufacture or apply PFAS-based products, such as textile and carpet manufacturing, are also at risk. nih.govnih.gov

Ski Wax Technicians: The use of high-fluorine ski waxes can lead to significant exposure. cdc.gov

Studies have found that workers with high cumulative workplace exposure can have significantly higher serum levels of PFAS like PFOS compared to those without occupational exposure. nih.govresearchgate.net While much of the occupational research has focused on legacy PFAS, workers in facilities producing or using PAPs would be expected to have direct exposure to these specific precursors.

Biomonitoring of Perfluorooctyl Phosphate Metabolites in Human Populations

Biomonitoring involves measuring chemicals or their metabolites in human biological samples to assess exposure. Due to their widespread use and persistence, various PFAS, including precursors and their terminal degradation products, have been detected in human populations globally. fupress.netnih.gov

The detection of PFAS in human samples provides the strongest evidence of direct exposure. nih.gov While most large-scale biomonitoring campaigns have focused on PFAAs like PFOA and PFOS, analytical methods have advanced to allow for the detection of a wider range of PFAS, including precursors like PAPs. nih.gov

Analytical Methods: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for analyzing PFAS in biological matrices such as blood, serum, and urine. researchgate.netresearchgate.net This technique allows for the separation and quantification of various PFAS compounds, even at very low concentrations. researchgate.net

Findings in Human Samples:

Serum and Plasma: Studies have confirmed the presence of PAPs in pooled human serum, underscoring the importance of including these precursors in exposure assessments. coastalcarolinariverwatch.org A 2012 study analyzing human plasma samples from Germany and whole blood from China specifically tested for 52 different PFAS, including PAPs. publish.csiro.au

Metabolites: The presence of PFAAs in blood is not only due to direct exposure but also from the in-vivo biotransformation of precursor compounds. nih.gov For example, PAPs can be metabolized to form perfluorinated carboxylic acids (PFCAs). coastalcarolinariverwatch.org Metabolomic studies have identified various molecules, particularly lipids, that are associated with serum levels of PFOS and PFOA, which are known metabolites of broader perfluorooctyl-based precursors. nih.gov

Longitudinal Trends in Human Body Burdens

Studies monitoring human exposure to this compound, often referred to in the scientific literature as perfluorooctanoic acid (PFOA), have documented significant changes in the body burdens of this compound over time. Large-scale biomonitoring programs in various countries have been instrumental in tracking these trends, which generally show a decline in PFOA concentrations in the general population since the early 2000s.

This downward trend is largely attributed to the phase-out of PFOA production by major manufacturers in the United States and other countries. For instance, data from the U.S. National Health and Nutrition Examination Survey (NHANES) has been pivotal in demonstrating this decline. nih.gov A study analyzing NHANES data from 1999 to 2008 found a significant decrease in serum concentrations of PFOA. researchgate.net More recent analyses of NHANES data from 2003-2004 to 2017-2018 have confirmed these continued reductions. nih.gov

Table 1: Longitudinal Trends of PFOA Serum Concentrations in the U.S. Population (NHANES)

| Year | Geometric Mean Concentration (ng/mL) |

|---|---|

| 1999-2000 | 5.2 |

| 2003-2004 | 3.9 |

| 2005-2006 | 3.0 |

| 2007-2008 | 2.5 |

| 2009-2010 | 2.1 |

| 2011-2012 | 1.9 |

| 2013-2014 | 1.6 |

| 2015-2016 | 1.5 |

| 2017-2018 | 1.4 |

Data is illustrative and based on general trends reported in NHANES studies.

Maternal-Fetal and Lactational Transfer Dynamics

A significant route of human exposure to PFOA, particularly for fetuses and infants, is through maternal transfer during pregnancy and lactation. researchgate.net Biomonitoring studies have consistently detected PFOA in maternal blood, umbilical cord blood, amniotic fluid, and breast milk, confirming its ability to cross the placental barrier and be excreted into breast milk. mdpi.comresearchgate.net

Maternal-Fetal Transfer:

The transfer of PFOA from the mother to the fetus during gestation is a well-documented phenomenon. mdpi.com Studies have shown a high correlation between PFOA concentrations in maternal serum and cord blood. nih.govnih.gov The efficiency of this transplacental transfer can be influenced by the physicochemical properties of the PFOA molecule, such as its carbon chain length and functional group. mdpi.comnih.gov Some research suggests that certain transport proteins in the placenta may play a role in the transfer of PFOA. mdpi.com

A Spanish birth cohort study found that median PFOA concentrations in maternal plasma (2.85 ng/mL) and serum (2.97 ng/mL) were higher than in cord serum (1.90 ng/mL). nih.gov The study calculated a maternal plasma to cord serum ratio of 1.37, indicating a significant but not complete transfer of PFOA to the fetus. nih.gov

Lactational Transfer:

Following birth, breastfeeding is a primary pathway for PFOA exposure in infants. nih.govvalleybreastfeeding.org PFOA is readily transferred from maternal serum to breast milk. nih.gov The concentrations of PFOA in breast milk are generally lower than those in maternal serum. nih.gov For example, one study reported a median PFOA concentration of 1.264 x 10³ ng/L in maternal serum, while the median concentration in corresponding milk samples was 121 ng/L. nih.gov

The transfer efficiency of PFOA into breast milk can vary. A study of a highly exposed cohort in Ronneby, Sweden, found that the median transfer efficiencies for PFOA were higher than for other perfluoroalkyl sulfonic acids. nih.gov Despite the presence of PFOA in breast milk, the benefits of breastfeeding are generally considered to outweigh the risks associated with this exposure.

Table 2: PFOA Concentrations in Matched Maternal and Infant Samples

| Sample Matrix | Median Concentration | Range |

|---|---|---|

| Maternal Serum (ng/L) | 1,264 | - |

| Breast Milk (ng/L) | 121 | - |

| Cord Serum (ng/mL) | 1.90 | - |

| Maternal Plasma (ng/mL) | 2.85 | - |

Data compiled from various studies and may not be directly comparable due to different cohorts and methodologies. nih.govnih.gov

Toxicological Investigations and Health Outcomes Associated with Perfluorooctyl Phosphate Metabolites

General Principles of PFAS Toxicity Mechanisms

The toxicity of PFAS is complex and can be influenced by multiple molecular pathways. A primary mechanism involves the activation of nuclear receptors, which leads to downstream changes in gene expression and cellular function. These interactions are highly dependent on the specific chemical structure of the PFAS congener.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation and Related Pathways

A key molecular initiating event for the toxicity of many PFAS is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and homeostasis. nih.gov PFAAs are structurally similar to fatty acids, allowing them to bind to and activate PPARα. nih.gov This activation has been demonstrated for legacy compounds like PFOA and PFOS as well as for some of their replacements. nih.govoup.comnih.gov

Upon activation by a PFAA ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction initiates the transcription of genes involved in fatty acid transport, beta-oxidation, and peroxisome proliferation, particularly in the liver. oup.com While PPARα activation accounts for a significant portion of the gene regulation changes induced by PFOA, other PPARα-independent pathways are also involved. nih.govmdpi.com Studies in mice have shown that PFOA and PFOS can activate mouse PPARα and, to a lesser extent, human PPARα. nih.govoup.com The activation of PPARα is linked to various health effects observed in animal studies, including hepatomegaly (liver enlargement), altered lipid profiles, and developmental toxicity. nih.govoup.com For instance, the postnatal lethality observed in mice from gestational exposure to PFOA was prevented in PPARα-knockout mice, highlighting the receptor's critical role in mediating this toxic effect. oup.com

Considerations for Comparative Toxicity Across PFAS Congeners

The toxicological potency of PFAS compounds is not uniform; it varies significantly based on their chemical structure, particularly the length of their fluorinated carbon chain and the nature of their functional group.

Carbon Chain Length: Generally, toxicity and bioaccumulation potential increase with the length of the carbon chain. frontiersin.org Long-chain PFAS, typically defined as having seven or more carbons, are associated with more severe adverse health outcomes. researchgate.net Studies evaluating perfluoroalkyl carboxylic acids (PFCAs) have shown that mitochondrial toxicity increases with chain length, with significant effects observed for PFCAs containing seven or more carbons. nih.govnih.gov Similarly, the activation of PPARα is positively correlated with carbon chain length up to nine carbons. oup.com Short-chain PFAS are often excreted more rapidly but their environmental persistence means there is still potential for high exposure. frontiersin.org

Functional Group: The functional headgroup also influences toxicological activity. Research comparing PFAAs has found that carboxylates (like PFOA) are generally stronger activators of both mouse and human PPARα than sulfonates (like PFOS). oup.com However, in developmental neurotoxicity screening using zebrafish, sulfonic acid aliphatic PFAS showed a correlation between increasing carbon chain length and chemical potency, a trend not observed for developmental toxicity. researchgate.net This indicates that the influence of the functional group may be specific to the toxicological endpoint being measured.

| PFAS Congener | Carbon Chain Length | Functional Group | Relative PPARα Activation Potency | General Toxicity Trend |

|---|---|---|---|---|

| Perfluorobutanoic acid (PFBA) | 4 | Carboxylate | Low | Lower toxicity and bioaccumulation. frontiersin.org |

| Perfluorohexanoic acid (PFHxA) | 6 | Carboxylate | Low to Moderate | Lower toxicity compared to long-chain PFAS. researchgate.netnih.gov |

| Perfluorooctanoic acid (PFOA) | 8 | Carboxylate | High | Associated with numerous adverse health effects. researchgate.net |

| Perfluorononanoic acid (PFNA) | 9 | Carboxylate | Very High | Potent PPARα activator. oup.com |

| Perfluorobutane sulfonate (PFBS) | 4 | Sulfonate | Low | Lower bioaccumulation than long-chain sulfonates. researchgate.net |

| Perfluorohexane sulfonate (PFHxS) | 6 | Sulfonate | Moderate | Persistent with noted developmental effects. nih.gov |

| Perfluorooctane (B1214571) sulfonate (PFOS) | 8 | Sulfonate | High (but generally lower than PFOA) | Associated with numerous adverse health effects. nih.govoup.com |

Developmental and Reproductive Toxicology Research

Exposure to PFAS metabolites, particularly during critical developmental windows, is linked to a range of adverse reproductive and developmental outcomes in both animal models and human epidemiological studies. These chemicals can cross the placental barrier, exposing the fetus directly, and are also found in breast milk. nih.govmdpi.comnih.gov

Impact on Fertility and Reproductive Health

PFAS exposure has been associated with impaired fertility and adverse outcomes for the reproductive systems of both males and females. inovifertility.com

Female Reproductive Health: Epidemiological studies have linked higher blood levels of PFOA and PFOS with reduced female fertility. nih.govresearchgate.net A meta-analysis found that PFOA exposure was positively associated with infertility, while both PFOA and PFOS were negatively associated with the odds of becoming pregnant per menstrual cycle. nih.gov PFAS exposure has also been linked to conditions that affect fertility, such as polycystic ovary syndrome (PCOS) and endometriosis. mdpi.comfupress.netresearcher.life In some studies, PFAS have been detected in follicular fluid, suggesting a direct impact on the ovarian environment. fupress.net

Male Reproductive Health: In males, PFAS exposure has been associated with negative impacts on semen quality and reproductive hormone levels. mdpi.comresearchgate.net Studies have reported associations between higher PFAS concentrations and reduced sperm concentration, motility, and normal morphology. nih.govfrontiersin.org For instance, one study found a 35% decline in normal sperm production in men with the highest concentrations of PFOS compared to those with the lowest. frontiersin.org Exposure to PFOA and PFOS has also been linked to lower testosterone (B1683101) levels. mdpi.comnih.gov

| Health Outcome | Associated PFAS Metabolite(s) | Summary of Research Findings | Citations |

|---|---|---|---|

| Female Infertility | PFOA, PFOS | Increased PFOA exposure is associated with higher odds of infertility; both PFOA and PFOS are linked to a longer time to pregnancy. | nih.govresearchgate.net |

| Endometriosis/PCOS | Multiple PFAS | PFAS exposure is moderately associated with increased odds of infertility related to PCOS and endometriosis. | mdpi.comfupress.netresearcher.life |

| Altered Menstrual Cycles | PFOA, PFOS | Findings are inconsistent, but some studies report associations with irregular menstrual cycles. | mdpi.comfupress.net |

| Reduced Semen Quality | PFOA, PFOS, PFNA, PFDA | Associated with decreased sperm concentration, motility, and normal morphology, as well as increased DNA fragmentation. | mdpi.comresearchgate.netnih.govfrontiersin.org |

| Altered Male Hormones | PFOA, PFOS | Associated with lower total and free testosterone levels. | mdpi.comnih.gov |

Effects on Offspring Viability and Postnatal Growth

In utero exposure to PFAS metabolites can have significant consequences for fetal viability and growth patterns after birth.

Fetal and Neonatal Viability: Animal studies have demonstrated that gestational exposure to high doses of PFAS can lead to developmental toxicity and reduced offspring survival. ucdavis.edu In humans, some studies have reported weakly to moderately increased odds of miscarriage with higher PFOA levels and preterm birth with higher PFOS levels. mdpi.comresearcher.life

Birth Weight and Postnatal Growth: A large body of evidence from human studies suggests that prenatal exposure to long-chain PFAS, particularly PFOA and PFOS, is associated with lower birth weight. nih.govnih.govfrontiersin.org However, the impact on growth appears to be dynamic. While associated with reduced fetal growth, prenatal PFAS exposure has also been linked to increased adiposity and higher weight later in childhood. nih.govfrontiersin.org Some studies report that maternal PFOA exposure is associated with higher BMI gains between the ages of 2 and 8 and greater adiposity at age 8. nih.gov This suggests that early-life exposure may reprogram metabolic pathways, potentially increasing the risk for obesity later in life. frontiersin.orgresearchgate.net

Developmental Delays (e.g., Organ Development, Sensory Functions)

The developing fetus is particularly vulnerable to environmental chemicals, and PFAS exposure has been linked to disruptions in the development of multiple organ systems, most notably the brain. mdpi.comnih.gov

Neurodevelopment: PFAS can cross the placental and blood-brain barriers, posing a risk to the developing nervous system. mdpi.comnih.gov Epidemiological studies have linked early-life PFAS exposure to adverse neurodevelopmental outcomes, though findings can be mixed. mdpi.comnih.gov The most consistent evidence points toward associations between PFAS exposure and an increased risk of behavioral issues like hyperactivity and attention-deficit/hyperactivity disorder (ADHD). nih.gov Some studies also suggest impacts on cognitive, motor, and language development in infancy. nih.gov Research in zebrafish has shown that PFAS exposure can alter the activity of genes involved in brain development, leading to hyperactivity and altered startle responses, indicating that exposure during sensitive developmental windows can have abnormal consequences. technologynetworks.com

Organ and System Development: Beyond neurodevelopment, in utero PFAS exposure is believed to affect other developing systems. Studies have found that these chemicals can alter metabolism and liver function in the fetus long before birth. abdn.ac.uknews-medical.net The developing immune system is also a target. Prenatal PFAS exposure has been associated with altered T-helper cell development in infants, which could predispose them to immune-related diseases later in life. medrxiv.org Furthermore, PFAS exposure can induce epigenetic changes, such as alterations in DNA methylation, in fetal tissues, which may disrupt growth, metabolic regulation, and immune function, potentially increasing the long-term risk of diseases like diabetes and obesity. researchgate.net

Histopathological Alterations in Reproductive Organs

Exposure to the metabolites of perfluorooctyl phosphate (B84403), notably PFOA and perfluorooctane sulfonate (PFOS), has been linked to significant histopathological changes in both male and female reproductive organs in animal studies. These alterations underscore the potential for these compounds to impair reproductive health.

In males, toxicological evidence points to detrimental effects on testicular tissue. nih.govresearchgate.net Key mechanisms and observed alterations include:

Apoptosis and Autophagy in Spermatogenic Cells: Studies have identified that exposure can trigger programmed cell death (apoptosis) and cellular degradation (autophagy) within the cells responsible for sperm production. nih.govresearchgate.net

Leydig Cell Abnormalities: Damage to Leydig cells, which are responsible for testosterone production, has been observed, including apoptosis and disruptions in their differentiation process. nih.govresearchgate.net

Sertoli Cell Junction Degradation: The integrity of junctions between Sertoli cells, which form the blood-testis barrier and are crucial for sperm development, can be compromised. nih.gov

Spermatogenesis and Sperm Quality: PFOA-induced reproductive toxicity has been associated with deteriorated spermatogenesis, reduced sperm quality, and inhibition of testosterone synthesis. researchgate.net

In females, the ovaries are a primary target, with studies revealing a range of adverse outcomes:

Oocyte Damage: Oxidative stress induced by these chemicals can lead to damage in oocytes (egg cells). nih.govresearchgate.net

Follicular and Corpus Luteum Effects: The development of follicles, which house the oocytes, can be impaired by affecting gap junction intercellular communication. nih.govresearchgate.net Additionally, the function of the corpus luteum, which is vital for maintaining early pregnancy, may be inhibited. nih.gov

Placental Function: Evidence suggests that these compounds can inhibit placental function, which is critical for fetal development. nih.govresearchgate.net

Developmental Toxicity: In animal models, PFOA exposure during gestation has been associated with decreased fetal and placental weight and an increased number of fetal resorptions. mdpi.com

Summary of Histopathological Alterations in Reproductive Organs

| Sex | Affected Organ/Cell Type | Observed Histopathological Alteration |

|---|---|---|

| Male | Spermatogenic Cells | Increased apoptosis and autophagy nih.govresearchgate.net |

| Male | Leydig Cells | Apoptosis and differentiation disorders nih.govresearchgate.net |

| Male | Sertoli Cells | Degradation of intercellular junctions nih.gov |

| Female | Oocytes | Damage induced by oxidative stress nih.govresearchgate.net |

| Female | Follicles | Impaired development via altered gap junction communication nih.gov |

| Female | Corpus Luteum | Inhibition of function nih.gov |

| Female | Placenta | Inhibition of function, decreased weight nih.govmdpi.com |

Immunotoxicity Studies

The immune system is a recognized target for perfluoroalkyl substances, including the metabolites of perfluorooctyl phosphate. nih.govresearchgate.net Research has consistently demonstrated that these compounds can alter immune function, potentially leading to immunosuppression and a reduced ability to fight infections.

Suppression of Humoral Immune Responses (e.g., Antibody Production Following Vaccination)

One of the most consistently reported immunotoxic effects is the suppression of humoral immunity, which is mediated by B-cells and involves the production of antibodies.

Reduced Antibody Response: Both human epidemiological studies and animal experiments have shown an association between exposure to PFOA and PFOS and a diminished antibody response to vaccinations. researchgate.netnih.gov The European Food Safety Authority (EFSA) has identified this as a critical effect for human health risk assessment. researchgate.net

T-Cell Dependent Antibody Response (TDAR): The TDAR assay, a key functional test for immunotoxicity, has shown that exposure to PFOA can suppress the production of IgM antibodies in response to an antigen. nih.govresearchgate.netnih.gov

Effects on Lymphoid Organ Development and Cellularity (Spleen, Thymus)

Lymphoid organs, such as the spleen and thymus, are central to the development and function of the immune system. Studies in animal models have shown that exposure to PFOA and PFOS can lead to changes in these organs.

Organ Weight Changes: Exposure to certain PFAS has been associated with decreased weights of the spleen and thymus. nih.gov

Altered Cellularity: Changes in the populations of immune cells within these organs have been noted. For instance, decreases in the numbers of splenic B-cells and natural killer (NK) cells have been observed following exposure to some PFAS. nih.gov

Modulation of Innate and Adaptive Immune Cell Function (e.g., Phagocytosis, T-cell Activation)

Beyond antibody production, metabolites of this compound can modulate the function of various immune cells that constitute both the innate and adaptive immune systems.

B-Cell and NK Cell Populations: Exposure to certain PFAS has been shown to decrease the numbers of B-cells and Natural Killer (NK) cells, which are crucial for antibody production and killing infected or cancerous cells, respectively. nih.gov

T-Cell Populations: While some studies report minimal alterations, others have observed changes in T-cell subpopulations, which are key regulators of the adaptive immune response.

Overview of Immunotoxic Effects

| Immune System Component | Specific Endpoint | Observed Effect |

|---|---|---|

| Humoral Immunity | Antibody response to vaccination | Suppression/Reduction researchgate.netnih.gov |

| Lymphoid Organs | Spleen and Thymus Weight | Decrease nih.gov |

| Cellularity | Splenic B-Cells | Decrease in numbers nih.gov |

| Cellularity | Splenic Natural Killer (NK) Cells | Decrease in numbers nih.gov |

Mechanistic Elucidation of Immune System Perturbations

Research into the mechanisms by which PFAS perturb the immune system is ongoing. Several molecular pathways have been proposed.

Nuclear Receptor Activation: PFAS, including PFOA, are known to activate nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). PPARs play a role in regulating inflammation and immune responses, and their modulation by PFAS could be a key mechanism of immunotoxicity.

Altered Cell Signaling: Interference with crucial cell signaling pathways, such as those involving calcium homeostasis, is another potential mechanism through which these compounds exert their effects on immune cells.

Impact on Fatty Acid Metabolism: Given the role of PPARs in lipid metabolism, it is hypothesized that PFAS may indirectly affect the immune system by altering fatty acid metabolism, which can shift the immune response towards a suppressed or inflammatory state.

Endocrine Disrupting Properties

There is a substantial body of evidence indicating that metabolites of this compound, such as PFOA and PFOS, can act as endocrine-disrupting chemicals (EDCs). ceon.rsendocrine.org EDCs are substances that interfere with the body's hormone systems, and such disruption can lead to a wide range of adverse health outcomes.

Key endocrine-disrupting effects include:

Alteration of Steroidogenesis: In vitro and in vivo studies have shown that PFAS can alter the synthesis of steroid hormones. nih.gov This includes interference with the production of estrogens and androgens, which are fundamental for reproductive health. nih.gov

Interaction with Hormone Receptors: PFAS have been reported to bind to nuclear receptors, including estrogen receptors (ERs) and androgen receptors (ARs), potentially leading to pro-estrogenic or anti-androgenic effects. ceon.rsnih.gov

Thyroid Hormone Disruption: A well-documented effect of PFAS is the disruption of thyroid function. ceon.rsnih.gov These chemicals can interfere with the synthesis, metabolism, and transport of thyroid hormones, which are critical for metabolism, growth, and neurodevelopment. ceon.rs

PPARα Activation: A primary mode of action for PFOA is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov While central to its effects on lipid metabolism, PPARα activation is also implicated in its endocrine-disrupting activities, including potential effects on steroid hormone production. nih.gov

Epidemiological studies have linked exposure to various PFAS with health outcomes related to endocrine disruption, such as altered thyroid function, high cholesterol, and adverse reproductive outcomes like polycystic ovarian syndrome and irregular menstrual cycles. mdpi.comendocrine.orgfucobi.org

Interference with Thyroid Hormone Homeostasis and Function

Research has indicated that metabolites of this compound may disrupt the thyroid hormone system. plos.org Thyroid hormones are crucial for regulating metabolism throughout the body. hpcbd.com Animal studies have shown that exposure to certain per- and polyfluoroalkyl substances (PFAS) can lead to hypertrophy (enlargement) of thyroid follicular cells in rats and decrease concentrations of total and free thyroxine (T4). plos.org

In human studies, associations have been observed between serum concentrations of PFOA and PFOS and altered thyroid hormone levels. nih.gov A meta-analysis of existing studies found that PFOA concentration was negatively correlated with total T4 levels. plos.org Similarly, PFOS was positively correlated with free T4 but negatively correlated with total triiodothyronine (T3) in some analyses. plos.org These findings suggest that PFAS exposures may impact peripheral thyroid hormone sensitivity. nih.gov Human epidemiological studies have found associations between PFOA exposure and thyroid disorders. epa.gov However, some studies in communities with high PFOA exposure have not found an association between serum PFOA and a history of thyroid disease. hpcbd.com The complex interactions suggest that PFAS effects on thyroid physiology are multifaceted. hpcbd.com

Table 1: Summary of Research Findings on PFAS and Thyroid Function

| Compound | Subject | Observed Effect | Reference |

|---|---|---|---|

| PFOA | Human Adults | Negative correlation with total T4. plos.org | plos.org |

| PFOS | Human Adults | Positive correlation with free T4. plos.org | plos.org |

| PFOS | Human Adults | Negative correlation with total T3. plos.org | plos.org |

| PFAS | Rat | Hypertrophy of thyroid follicular cells. plos.org | plos.org |

Alteration of Steroid Hormone Production and Signaling

Metabolites of this compound have been shown to interfere with the production and signaling of steroid hormones. These hormones are critical for numerous physiological processes, including reproduction and development. nih.gov

In-vitro studies using bovine granulosa cells demonstrated that PFOA inhibited the secretion of steroid hormones and altered the expression of key enzymes involved in steroidogenesis, such as CYP11A1 and CYP19A1. nih.gov Another study on MLTC-1 Leydig cells found that low-dose PFOA exposure stimulated steroid hormone synthesis by accelerating fatty acid metabolism and the steroidogenic process. researchgate.net

Animal studies have also provided evidence of these effects. In rats, PFOS exposure was found to significantly increase serum levels of progesterone (B1679170) and testosterone. nih.gov This was accompanied by the upregulation of key steroidogenic genes, including the steroidogenic acute regulatory protein (StAR). nih.gov The study suggested that PFOS exposure alters the gut microbiota, which in turn enhances arachidonic acid metabolism in the testis, stimulating steroid hormone synthesis. nih.gov

Association with Metabolic Dysregulation (e.g., Lipid Profiles, Glucose Homeostasis)

Exposure to metabolites of this compound has been linked to disruptions in metabolic processes, particularly concerning lipid and glucose homeostasis. nih.gov The liver is a primary site for PFAS accumulation and a central organ in regulating metabolism. nih.gov

Epidemiological studies have frequently associated PFOS and PFOA with altered health outcomes such as dyslipidemia, insulin (B600854) dysregulation, and high cholesterol. nih.govepa.gov Metabolomic studies have identified associations between these PFAS and various metabolites, with lipids being a common type. nih.gov Specifically, positive associations were observed with sphingolipids and other fatty acid metabolites. nih.gov Research also suggests that PFAS exposure is linked to a higher risk of dyslipidemia through pathways involving glycerophospholipid metabolism and primary bile acid biosynthesis. nih.gov

Animal studies support these findings, showing that PFAS can interfere with metabolism, leading to increased circulating cholesterol. nih.gov In vitro studies have indicated that PFOS disrupts ceramide and lysophosphatidylcholine (B164491) metabolism in liver cells. nih.gov Furthermore, PFOS exposure has been associated with positive associations with D-glucose. nih.gov In some organisms, exposure to PFOS appears to increase energy metabolism by interfering with key metabolic pathways, potentially affecting processes like gluconeogenesis. mdpi.com

Hepatic and Renal System Effects

The liver and kidneys are primary sites of accumulation for this compound metabolites, and research has focused on the potential adverse effects on these organ systems. oup.comresearchgate.net

Liver Weight Changes and Morphological Alterations

Animal studies have consistently demonstrated that exposure to PFOS, PFOA, and perfluorononanoic acid (PFNA) can lead to liver enlargement (hepatomegaly) and hepatocellular hypertrophy in rodents. nih.govnih.gov These changes may be indicative of an accumulation of fat in the liver. nih.gov PFAS-induced hepatotoxicity in rodents can also manifest as inflammation, steatosis (fatty liver), and apoptosis. nih.gov These effects are often mediated, at least in part, by the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism in the liver. researchgate.net

Biochemical Indicators of Liver and Kidney Function

Human epidemiological studies have found associations between exposure to PFOA and PFOS and changes in biochemical markers of liver and kidney function.

Liver Function: Several cross-sectional studies have reported that PFAS are associated with increased levels of liver enzymes, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT). nih.gov Elevated ALT is considered a marker of hepatocellular damage. researchgate.net Human studies have found a positive association between PFOA exposure and high cholesterol and increased liver enzymes. epa.gov

Kidney Function: The kidneys are the main route for the metabolism and excretion of PFAS. nih.gov Epidemiological studies have investigated the link between PFAS exposure and kidney function, with some mixed results. Some studies have found a negative relationship between certain PFAS (PFOA, PFOS, PFHxS, PFNA) and the estimated glomerular filtration rate (eGFR), a key indicator of kidney function. nih.gov However, other research in populations with chronic kidney disease (CKD) or anemia found that PFAS were positively associated with eGFR. nih.gov Long-term accumulation of PFAS in the body may lead to pathological changes in kidney tissues. nih.gov Toxicological studies suggest PFAS can induce kidney cancer through various signaling pathways. nih.gov

Table 2: Association of PFOA/PFOS with Biochemical Indicators